Morpholinium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

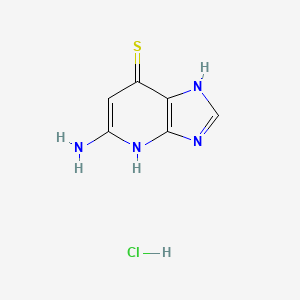

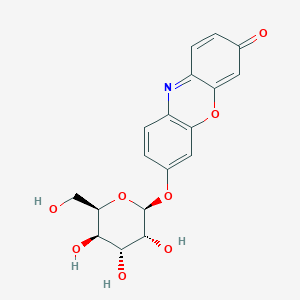

Morpholinium iodide, also known as this compound, is a useful research compound. Its molecular formula is C4H10INO and its molecular weight is 215.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Crystallography and Solid-State NMR Studies

Morpholinium iodide has been studied for its interactions in solid-state structures. Bouchmella et al. (2008) explored the halogen and hydrogen bonding capabilities of this compound in solid compounds using solid-state NMR spectroscopies. They provided insights into the crystal structures and interactions in these compounds (Bouchmella et al., 2008).

2. Synthesis of Deuterium-labelled Compounds

Kwant (1980) reported on the synthesis of deuterium-labelled morpholinium compounds. This research is significant in the field of radiopharmaceuticals, where isotopically labelled compounds are used for tracing and diagnostic purposes (Kwant, 1980).

3. Crystal Structure Analysis

Ansell (1976) studied the crystal structure of a complex between silver iodide and morpholine, providing valuable information on the molecular interactions and structure of these compounds (Ansell, 1976).

4. Chemical Synthesis Applications

Ranganathan and Singh (1988) discussed the synthesis of 2-thionaphthylmethyl isocyanide using N-(formamidomethyl)-N-benzyl this compound. This kind of research contributes to the development of novel synthetic routes in organic chemistry (Ranganathan & Singh, 1988).

5. Optoelectronic Material Development

Li et al. (2021) demonstrated the use of morpholinium lead iodide in the formation of metal halide perovskite derivatives, which are important in the field of optoelectronics. Their work highlights the potential of this compound in developing materials with specific optical properties (Li et al., 2021).

Mecanismo De Acción

Target of Action

Morpholinium iodide is a heteroatom 6-membered ring ammonium halide salt . It is primarily used as a precursor in perovskite opto-electronic devices . The primary targets of this compound are the components of these devices, where it plays a crucial role in their functioning .

Mode of Action

The mode of action of this compound is primarily through its interaction with the components of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .

Biochemical Pathways

It is known that the compound plays a significant role in the functioning of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .

Result of Action

The result of this compound’s action is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance of these devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in perovskite opto-electronic devices can be affected by factors such as temperature and the presence of other chemicals . Furthermore, its biodegradability under aerobic conditions has been studied, indicating that environmental conditions can influence its persistence in the environment .

Propiedades

| { "Design of the Synthesis Pathway": "Morpholinium iodide can be synthesized by the reaction of morpholine with hydroiodic acid.", "Starting Materials": [ "Morpholine", "Hydroiodic acid" ], "Reaction": [ "Add hydroiodic acid dropwise to morpholine with stirring.", "Heat the mixture at 60-70°C for 2-3 hours.", "Cool the mixture to room temperature.", "Add diethyl ether to the mixture to precipitate the product.", "Filter the product and wash it with diethyl ether.", "Dry the product under vacuum to obtain morpholinium iodide." ] } | |

Número CAS |

58464-45-2 |

Fórmula molecular |

C4H10INO |

Peso molecular |

215.03 g/mol |

Nombre IUPAC |

morpholin-4-ium;iodide |

InChI |

InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H |

Clave InChI |

VAWHFUNJDMQUSB-UHFFFAOYSA-N |

SMILES |

C1COCCN1.I |

SMILES canónico |

C1COCC[NH2+]1.[I-] |

| 58464-45-2 | |

Números CAS relacionados |

110-91-8 (Parent) |

Sinónimos |

morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B1254081.png)

![Methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17R)-10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1254084.png)

![(3S,5R,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254086.png)

![(1R,5R,6S,7R,9S,11R,12R,13S,14R)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B1254088.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1254096.png)

![7H-Pyrimido[5,4-c]carbazole](/img/structure/B1254099.png)